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molecular formula C12H17BrO4 B8622471 2-Bromo-1,5-bis(methoxymethoxymethyl)benzene

2-Bromo-1,5-bis(methoxymethoxymethyl)benzene

Cat. No. B8622471
M. Wt: 305.16 g/mol
InChI Key: YBBLBTIEJDXXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106031B2

Procedure details

This compound was made from 18h in the same manner as compound 19b: mp 124-128° C.; 1H NMR (300 MHz, DMSO-d6) δ (ppm) 4.53 (d, 2H), 4.94 (s, 2H), 5.24 (t, 1H), 7.26 (d, 1H), 7.33 (s, 1H), 7.64 (d, 1H), 9.08 (s, 1H); ESI-MS m/z 163 (M−H)−; HPLC purity 100%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9]COC)=[CH:4][C:3]=1[CH2:13][O:14]COC.FC1C=CC2[B:26](O)[O:25]CC=2C=1>>[OH:25][B:26]1[C:2]2[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=2[CH2:13][O:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)COCOC)COCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(COB2O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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